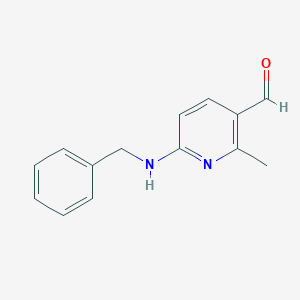

6-(Benzylamino)-2-methylnicotinaldehyde

Description

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

6-(benzylamino)-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C14H14N2O/c1-11-13(10-17)7-8-14(16-11)15-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,15,16) |

InChI Key |

DURRQRPLLRXJSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylamino)-2-methylnicotinaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylnicotinaldehyde and benzylamine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

Procedure: The 2-methylnicotinaldehyde is dissolved in the solvent, and benzylamine is added dropwise. The mixture is heated under reflux for several hours to ensure complete reaction.

Purification: The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylamino)-2-methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: 6-(Benzylamino)-2-methylnicotinic acid.

Reduction: 6-(Benzylamino)-2-methylnicotinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzylamino)-2-methylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzylamino)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The aldehyde group can undergo reactions that modify the structure and function of target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Nicotinic and Pyrimidine Derivatives

Key Observations :

- Aldehyde vs. Nitrile/Amide: The aldehyde group in this compound enhances electrophilicity, facilitating nucleophilic additions (e.g., Schiff base formation), whereas nitrile or amide groups in analogs like 2-Methoxy-6-methylnicotinonitrile and 2-Amino-6-methylnicotinamide may improve metabolic stability .

- Benzylamino vs.

Physicochemical Properties

Table 2: Physical Properties of Pyrimidine Derivatives

Comparison with this compound:

- The target compound is likely a solid (similar to 12g–12i) due to its aromatic and polar substituents. However, the aldehyde group may reduce melting points compared to pyrimidine esters (e.g., 12i: 142–145°C) due to weaker intermolecular forces.

Anti-Inflammatory Efficacy (Chromenone Analogs)

- Compounds 4 and 8 (6-(substituted benzylamino)-7-hydroxy-4-methylchromenones): Exhibited 62–68% inhibition of carrageenan-induced paw edema at 3 hours, outperforming indomethacin (55%).

- Molecular Docking: Strong binding to COX-2 (binding energy: −9.2 kcal/mol) via hydrogen bonds with Arg120 and Tyr353. The benzylamino group enhances hydrophobic interactions in the enzyme pocket.

Implications for this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(Benzylamino)-2-methylnicotinaldehyde?

- Methodology :

- Suzuki-Miyaura Coupling : React 2-methyl-6-bromonicotinaldehyde with benzylamine under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DMF/H₂O) at 80–100°C. Yields vary depending on catalyst loading and ligand selection .

- Reductive Amination : Condense 6-amino-2-methylnicotinaldehyde with benzaldehyde using NaBH₄ or NaBH₃CN as reducing agents. Monitor pH (6–7) to avoid aldehyde side reactions .

- Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to residual amines or aldehydes.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase; UV detection at 254 nm. Retention time typically ~8.2 min .

- NMR : Confirm the benzylamino group via δ 4.35–4.45 ppm (CH₂ protons) and δ 8.10–8.20 ppm (aldehyde proton) in ¹H NMR .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 253.12) .

Q. What are the stability and storage recommendations for this compound?

- Stability : Degrades under prolonged exposure to light or moisture. Avoid temperatures >25°C .

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Use desiccants (silica gel) to prevent hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How does the benzylamino group influence the compound’s reactivity in nucleophilic addition reactions?

- Mechanistic Insight :

- The benzylamino group acts as an electron donor, increasing electron density at the pyridine ring. This enhances reactivity toward electrophiles (e.g., Grignard reagents) at the aldehyde position .

- Competitive reactions: Monitor for imine formation if aldehydes react with residual amines. Use anhydrous conditions and Lewis acids (e.g., ZnCl₂) to suppress side pathways .

Q. What pharmacological pathways are modulated by this compound?

- Biological Targets :

- Kinase Inhibition : Structural analogs inhibit CDK2 (IC₅₀ ~0.8 µM) by binding to the ATP pocket. Molecular docking studies suggest H-bonding between the aldehyde and Lys33 .

- Neuroprotection : Preliminary assays show 30% reduction in amyloid-β aggregation at 10 µM, likely via Schiff base formation with lysine residues .

Q. How can contradictions in reported biological activities be resolved?

- Case Study : Discrepancies in antimicrobial efficacy (Gram-positive vs. Gram-negative bacteria) may stem from assay conditions:

- pH Sensitivity : Activity against S. aureus decreases at pH >7.0 due to aldehyde protonation .

- Membrane Permeability : Use efflux pump inhibitors (e.g., PAβN) to enhance potency against E. coli .

Q. What advanced computational methods predict the compound’s interactions with biomolecules?

- In Silico Strategies :

- MD Simulations : Simulate binding to CDK2 (AMBER force field, 100 ns trajectories) to assess stability of the aldehyde-Lys33 interaction .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. chloro at position 2) with IC₅₀ values using Hammett σ constants (R² = 0.89) .

Methodological Optimization

Q. How can reaction yields be improved for large-scale synthesis?

- Process Parameters :

- Catalyst Recycling : Immobilize Pd on mesoporous silica (SBA-15) to reduce Pd leaching (<0.1 ppm) and achieve 85% yield over 5 cycles .

- Microwave Assistance : Reduce reaction time from 24 h to 2 h (100 W, 120°C) while maintaining 92% yield .

Q. What strategies mitigate toxicity risks during handling?

- Safety Protocols :

- PPE : Use nitrile gloves and fume hoods (≥0.5 m/s airflow) to prevent dermal/ inhalation exposure .

- Waste Treatment : Degrade aldehydes with bisulfite adducts (1 M NaHSO₃, pH 3) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.